Imafen hydrochloride
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Overview
Description
IMAFEN HYDROCHLORIDE is a chemical compound with the molecular formula C11H13N3·HCl. It is known for its antidepressant properties and was patented in the mid-1970s by Janssen, although it was never marketed . The compound is a member of the imidazo[1,2-a]imidazole class and has a molar mass of 223.70 g/mol .
Preparation Methods
The synthesis of IMAFEN HYDROCHLORIDE involves the formation of the imidazo[1,2-a]imidazole ring system. One common synthetic route includes the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]imidazole core. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods typically involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
IMAFEN HYDROCHLORIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo[1,2-a]imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IMAFEN HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various imidazo[1,2-a]imidazole derivatives, which are of interest due to their unique chemical properties.
Biology: The compound is studied for its potential biological activities, including its role as an antidepressant and its effects on neurotransmitter systems.
Medicine: Although not marketed, this compound has been investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: The compound’s unique chemical structure makes it a valuable intermediate in the production of other pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of IMAFEN HYDROCHLORIDE involves its interaction with neurotransmitter systems in the brain. It primarily acts as an inhibitor of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing mood and reducing anxiety. The compound also interacts with various receptors, including histamine H1 receptors and α1-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
IMAFEN HYDROCHLORIDE can be compared with other antidepressant compounds, such as imipramine and amitriptyline. While all these compounds share the ability to inhibit the reuptake of serotonin and norepinephrine, this compound is unique due to its imidazo[1,2-a]imidazole core structure. This structural difference may contribute to variations in pharmacokinetics and side effect profiles. Similar compounds include:
Imipramine: A tricyclic antidepressant with a dibenzazepine structure.
Amitriptyline: Another tricyclic antidepressant with a dibenzocycloheptene structure.
Desipramine: A secondary amine tricyclic antidepressant with a similar mechanism of action but different chemical structure
Properties
CAS No. |
53361-24-3 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |
InChI Key |
OGFIMJLYLLFOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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